molecular formula C15H16F2N4O3 B10926260 [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10926260
M. Wt: 338.31 g/mol
InChI Key: BQLKIPTYBOYLFN-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-furylcarbonyl)piperazino]methanone: is a synthetic organic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-furylcarbonyl)piperazino]methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Coupling with Piperazine: The final step involves coupling the pyrazole derivative with a piperazine derivative, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperazine moiety.

    Reduction: Reduction reactions can target the carbonyl group or the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: Reduced forms of the carbonyl or difluoromethyl groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development:

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-furylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole and piperazine rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Uniqueness: The presence of the furan ring in [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-furylcarbonyl)piperazino]methanone distinguishes it from other similar compounds. This structural feature may impart unique electronic properties and reactivity, making it particularly valuable in specific applications.

Properties

Molecular Formula

C15H16F2N4O3

Molecular Weight

338.31 g/mol

IUPAC Name

[4-[1-(difluoromethyl)-5-methylpyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H16F2N4O3/c1-10-9-11(18-21(10)15(16)17)13(22)19-4-6-20(7-5-19)14(23)12-3-2-8-24-12/h2-3,8-9,15H,4-7H2,1H3

InChI Key

BQLKIPTYBOYLFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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